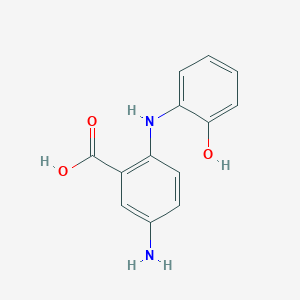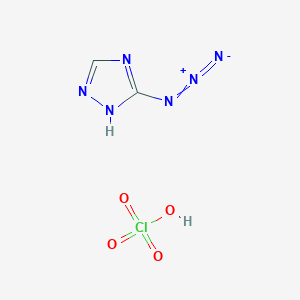
5-azido-1H-1,2,4-triazole;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-1H-1,2,4-triazole;perchloric acid is a compound that combines the azido group with the triazole ring, stabilized by perchloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-1H-1,2,4-triazole typically involves the diazotation of 5-amino-1H-1,2,4-triazole followed by substitution with an azide group. One method involves the use of sodium nitrite in aqueous sulfuric acid to diazotize 5-amino-1H-1,2,4-triazole, followed by reaction with sodium azide . Another method includes cyanoethylation of 5-bromo-1H-1,2,4-triazole, nucleophilic substitution of bromide with azide ion, and removal of the cyanoethyl protecting group .
Industrial Production Methods
Industrial production of 5-azido-1H-1,2,4-triazole;perchloric acid is not widely documented due to the compound’s sensitivity and potential hazards. the general approach involves scaling up the laboratory synthesis methods with appropriate safety measures to handle explosive intermediates and by-products such as hydrazoic acid .
Chemical Reactions Analysis
Types of Reactions
5-Azido-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, sulfuric acid, sodium azide, and cyanoethylating agents. The reactions typically occur under controlled temperatures and acidic or basic conditions .
Major Products Formed
The major products formed from these reactions include various azido-triazole derivatives, which can be further modified to produce high-energy materials .
Scientific Research Applications
5-Azido-1H-1,2,4-triazole;perchloric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-azido-1H-1,2,4-triazole involves the reactivity of the azide group, which can undergo cycloaddition reactions with alkynes and other unsaturated compounds. This reactivity is harnessed in various applications, including the synthesis of triazole derivatives and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole: Similar in structure but contains a nitro group, making it more energetic.
3-Azido-5-amino-1H-1,2,4-triazole: Contains an amino group, which alters its reactivity and applications.
Uniqueness
5-Azido-1H-1,2,4-triazole;perchloric acid is unique due to its combination of the azido group and triazole ring, stabilized by perchloric acid. This combination imparts specific energetic properties and reactivity, making it valuable for specialized applications in various fields .
Properties
CAS No. |
828268-61-7 |
|---|---|
Molecular Formula |
C2H3ClN6O4 |
Molecular Weight |
210.54 g/mol |
IUPAC Name |
5-azido-1H-1,2,4-triazole;perchloric acid |
InChI |
InChI=1S/C2H2N6.ClHO4/c3-8-7-2-4-1-5-6-2;2-1(3,4)5/h1H,(H,4,5,6);(H,2,3,4,5) |
InChI Key |
MXIIBXIBDHDUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N=[N+]=[N-].OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



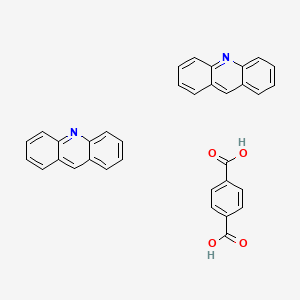
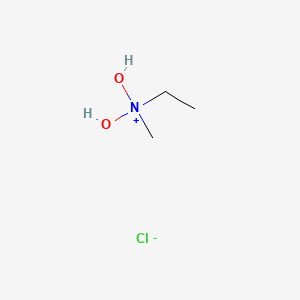


![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
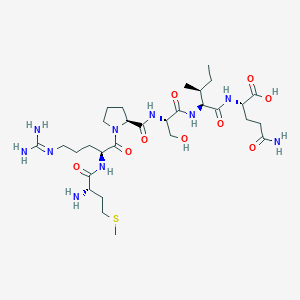
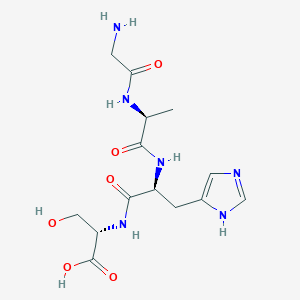

![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
